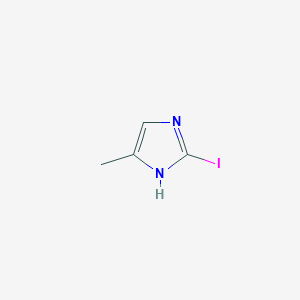

2-Iodo-4-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYIDOKPUHVHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314083 | |

| Record name | 2-iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73746-43-7 | |

| Record name | 73746-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodo-4-methyl-1H-imidazole (CAS No: 73746-43-7), a key building block in medicinal chemistry and drug development. Due to the limited availability of a specific, published protocol for this exact molecule, this guide presents a proposed synthetic method based on established procedures for analogous compounds, alongside predicted characterization data.

Introduction

This compound is a valuable heterocyclic intermediate. The presence of an iodine atom at the 2-position of the imidazole ring provides a reactive handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The 4-methyl substituent can influence the compound's electronic properties and steric interactions, making it a useful scaffold for the development of novel therapeutic agents.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the direct iodination of 4-methylimidazole. The C2 position of the imidazole ring is known to be susceptible to electrophilic substitution.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-Methylimidazole

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.

-

Add sodium bicarbonate (2.0 eq) to the solution and stir the suspension.

-

Slowly add a solution of iodine (1.1 eq) in DMF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization

As no experimentally determined data for this compound was found in the searched literature, the following tables summarize the predicted physical and spectral properties based on known data for structurally similar compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₅IN₂ |

| Molecular Weight | 208.00 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | Not available. Expected to be a solid at RT. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). |

Predicted Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | H-5 |

| ~2.2-2.4 | s | 3H | -CH₃ |

| ~12-13 (broad) | s | 1H | N-H |

3.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~85-95 | C-2 (C-I) |

| ~135-140 | C-4 |

| ~115-120 | C-5 |

| ~10-15 | -CH₃ |

3.2.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2800 | N-H stretch |

| ~1600-1450 | C=N and C=C ring stretches |

| ~1450-1350 | C-H bending (methyl) |

| ~800-700 | C-I stretch |

3.2.4. Mass Spectrometry

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 127 | [I]⁺ |

| 81 | [M-I]⁺ |

Characterization Workflow

The identity and purity of the synthesized this compound can be confirmed through a series of analytical techniques.

Caption: Logical workflow for the characterization of this compound.

Safety Information

-

This compound is expected to be an irritant to the skin, eyes, and respiratory system.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific published protocol remains elusive, the proposed method offers a reliable starting point for its preparation. The predicted characterization data serves as a useful reference for researchers working with this and related compounds. As a versatile building block, this compound holds significant potential for the discovery and development of new chemical entities with therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methyl-1H-imidazole is a substituted imidazole that holds potential as a versatile building block in medicinal chemistry and drug development. The imidazole scaffold is a "privileged structure," appearing in numerous approved pharmaceutical agents, and the introduction of an iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions. Understanding the physicochemical properties of this compound is crucial for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs and computational predictions to provide a robust framework for researchers.

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in various chemical and biological systems. The following tables summarize key molecular identifiers and a comparison of its properties with related imidazole derivatives.

Molecular Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Iodo-5-methyl-1H-imidazole |

| CAS Number | 73746-43-7 |

| Molecular Formula | C₄H₅IN₂ |

| Molecular Weight | 208.00 g/mol |

| Canonical SMILES | CC1=CN=C(I)N1 |

Comparative Physicochemical Data

Direct experimental data for this compound is not extensively reported in the literature. The following table presents a combination of data for the parent imidazole, its methylated isomers, and a structurally related iodo-imidazole to provide context.

| Property | This compound | Imidazole | 2-Methylimidazole | 4-Methylimidazole | 4-Iodo-1-methyl-1H-imidazole |

| Melting Point (°C) | Data not available | 89-91 | 145 | 46-50 | 51-54[1] |

| Boiling Point (°C) | Predicted: ~300 | 256 | 270 | 263 | Predicted: 299.0 ± 13.0[1] |

| pKa | Predicted: ~6-7 | 7.0 | 7.85 | 7.5 | Predicted: 4.46 ± 0.61[1] |

| Solubility | Predicted to have low aqueous solubility but be soluble in organic solvents like methanol and dichloromethane. | Highly soluble in water and polar organic solvents.[2] | Highly soluble in water and polar organic solvents.[3] | Soluble in water and alcohol. | Slightly soluble in dichloromethane and methanol.[1] |

Synthesis of this compound

A plausible synthetic route for this compound involves the direct iodination of 4-methyl-1H-imidazole. This method is analogous to the synthesis of other iodo-imidazoles.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of imidazole derivatives.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

-

Apparatus : Capillary melting point apparatus.

-

Procedure :

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially.

-

The approximate melting range is observed.

-

The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an imidazole, which is amphoteric, this value indicates its basicity.

-

Apparatus : Calibrated pH meter with a glass electrode, magnetic stirrer, and a micro-burette.

-

Procedure :

-

A precise amount of the imidazole derivative is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each incremental addition of the titrant, allowing the reading to stabilize.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Apparatus : Thermostatically controlled shaker, centrifuge, filtration device (e.g., 0.22 µm syringe filter), and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure :

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated in a thermostatically controlled shaker for an extended period (typically 24-72 hours) to reach equilibrium.

-

The suspension is then centrifuged to pellet the excess solid.

-

The supernatant is carefully filtered to remove any remaining solid particles.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method like HPLC-UV.

-

The solubility is reported in units such as mg/mL or mol/L.

-

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Data

-

¹H NMR : The spectrum is expected to show a singlet for the C5-H proton, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.

-

¹³C NMR : The spectrum should display four distinct carbon signals corresponding to the C2, C4, C5, and the methyl carbon. The C2 carbon, bonded to iodine, is expected to be significantly shifted.

-

IR Spectroscopy : Characteristic peaks would include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 208. The isotopic pattern of iodine would be a key feature.

Applications in Drug Development

The imidazole nucleus is a common feature in many biologically active molecules. The presence of an iodine atom on the this compound ring makes it a valuable intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of various aryl, alkyl, and other functional groups, enabling the exploration of a wide chemical space in the search for new therapeutic agents. Derivatives of iodo-imidazoles have been investigated for a range of pharmacological activities, including as anticancer and antimicrobial agents.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are limited, this guide provides a robust framework based on established principles, data from related compounds, and standardized experimental protocols. This information will aid researchers and drug development professionals in the effective handling, characterization, and application of this versatile building block. As research into novel imidazole-based therapeutics continues, a thorough understanding of the properties of such intermediates will remain a critical component of successful drug discovery programs.

References

Spectroscopic and Synthetic Profile of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-Iodo-4-methyl-1H-imidazole (CAS No. 73746-43-7). Due to the limited availability of direct experimental data in peer-reviewed literature and databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The experimental protocols provided are based on established synthetic routes for analogous halogenated and methylated imidazole derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by comparing with data from related imidazole compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H |

| ~6.8 - 7.0 | s | 1H | H-5 |

| ~2.2 - 2.3 | s | 3H | -CH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 138 | C-4 |

| ~118 - 122 | C-5 |

| ~85 - 90 | C-2 |

| ~12 - 14 | -CH₃ |

| Solvent: DMSO-d₆ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3200 | N-H stretch |

| ~2900 - 3000 | C-H stretch (aromatic and aliphatic) |

| ~1580 - 1620 | C=N stretch |

| ~1450 - 1550 | C=C stretch (imidazole ring) |

| ~600 - 700 | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 208 | [M]⁺ (Molecular ion) |

| 127 | Fragment corresponding to I⁺ |

| 81 | [M - I]⁺ |

Experimental Protocols

The synthesis of this compound can be approached through the direct iodination of 4-methyl-1H-imidazole. The following is a generalized experimental protocol.

Protocol 1: Synthesis of this compound

Materials:

-

4-methyl-1H-imidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-1H-imidazole in an aqueous solution of sodium hydroxide at room temperature.

-

To this solution, add a solution of iodine in dichloromethane portion-wise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization, and the relationship of the spectroscopic data for the structural elucidation of this compound.

Caption: Synthetic workflow for this compound.

Caption: Structural elucidation via spectroscopic data correlation.

In-Depth Technical Guide to 2-Iodo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methyl-1H-imidazole, with the CAS number 73746-43-7, is a halogenated derivative of methylimidazole.[1][2] The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, making its derivatives, such as this compound, valuable intermediates in medicinal chemistry and drug discovery. The introduction of an iodine atom to the imidazole core significantly influences its chemical reactivity and provides a versatile handle for further molecular modifications, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound is not extensively available in the public domain. However, based on available information and the properties of its isomers, the following data can be summarized.

| Property | Value | Source |

| CAS Number | 73746-43-7 | [1][2] |

| Molecular Formula | C4H5IN2 | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Off-white to light yellow powder (inferred from isomers) | [3] |

Note: Properties such as melting point, boiling point, and solubility for this compound are not readily found in the searched literature. The appearance is inferred from a closely related isomer, 4-Iodo-2-methyl-1H-imidazole.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general methods for the iodination of imidazoles can be adapted. The synthesis would likely involve the direct iodination of 4-methylimidazole as the starting material.

Conceptual Experimental Workflow for Synthesis

The following diagram illustrates a plausible synthetic workflow based on general knowledge of imidazole chemistry.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

While specific studies on the biological activity of this compound are limited, the broader class of iodo-imidazole derivatives has garnered significant interest in pharmaceutical research. The imidazole scaffold is a key component in many existing drugs, and halogenation can enhance therapeutic properties.

Anticancer Potential

Derivatives of iodo-imidazoles are being explored for their potential as anticancer agents. For instance, novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against human breast cancer cell lines (MDA MB 4355).[4] These studies suggest that the iodo-imidazole core can serve as a template for the development of new anticancer compounds. The mechanism of action for many imidazole-based anticancer drugs involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.

Antimicrobial and Antifungal Applications

The imidazole ring is a well-established pharmacophore in antifungal and antimicrobial agents. The presence of an iodine atom can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antimicrobial activity. While direct evidence for this compound is not available, its structural similarity to known antimicrobial imidazoles makes it a compound of interest for screening and development in this area.

Intermediate in Organic Synthesis

The primary and most documented application of iodo-imidazoles is as a versatile intermediate in organic synthesis.[5] The carbon-iodine bond serves as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures, which is a cornerstone of modern drug discovery.

Conceptual Role in Drug Discovery Pipeline

The following diagram illustrates the central role of a functionalized imidazole, such as this compound, as a building block in the drug discovery process.

Caption: Role of this compound as an intermediate in drug discovery.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific isomer is scarce, the known reactivity of the iodo-imidazole scaffold and the broad pharmacological activities of imidazole derivatives highlight its importance for researchers in medicinal chemistry and drug development. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Theoretical and Computational Exploration of Iodinated Imidazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iodinated Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biomolecules and therapeutic agents.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to engage in various biological interactions.[2] The strategic incorporation of an iodine atom onto the imidazole scaffold significantly modulates the molecule's physicochemical properties. This modification introduces the capacity for halogen bonding—a strong, directional, non-covalent interaction—which is increasingly leveraged in modern drug design to enhance binding affinity and selectivity.[3] Consequently, iodinated imidazoles serve as versatile building blocks for novel therapeutics, particularly in the development of anticancer and antimicrobial agents.[4][5] This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize these compounds, bridging the gap between in silico prediction and experimental validation.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful toolkit for predicting the structural, electronic, and reactive properties of iodinated imidazoles, offering crucial insights that guide experimental research.

Core Computational Techniques

Density Functional Theory (DFT) is the most prevalent and effective method for these investigations, striking a balance between accuracy and computational cost for organic molecules.[3][6] DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties.[6] For studying excited-state properties and predicting electronic spectra, Time-Dependent DFT (TD-DFT) is employed.[3] Furthermore, molecular docking has become an indispensable tool for predicting the binding modes and affinities of iodinated imidazoles with biological targets like enzymes and DNA, thereby elucidating their potential mechanisms of action.[7][8][9]

Standard Computational Workflow

A rigorous computational study follows a multi-step process to ensure the reliability of the results. This typically involves geometry optimization, frequency calculations to confirm the nature of stationary points (as minima or transition states), and single-point energy calculations for higher accuracy. The workflow culminates in the analysis of various molecular properties and, if applicable, docking simulations against a protein target.

Data Presentation: Computational & Physicochemical Properties

Quantitative data from computational studies are crucial for comparing different theoretical approaches and for validating them against experimental results.

Comparative Framework for Computational Studies

When evaluating computational research, it is essential to compare the methodologies used, as they directly influence the outcomes. The choice of the density functional, basis set, and solvation model can significantly impact the calculated properties.

Table 1: Key Parameters for Comparing Computational Approaches

| Parameter | Study A (Example) | Study B (Example) | Key Considerations |

|---|---|---|---|

| Computational Method | DFT (B3LYP-D3) | DFT (M06-2X) | The choice of functional impacts results; M06-2X is often preferred for kinetics. |

| Basis Set | 6-311++G(d,p) | def2-TZVP | Larger basis sets generally provide more accurate but computationally expensive results. |

| Solvation Model | IEFPCM (THF) | SMD (Dioxane) | The continuum model and choice of solvent can influence calculated reaction pathways. |

| Activation Energy (kcal/mol) | 15.2 | 14.8 | Lower activation energy suggests a more favorable reaction pathway. |

Data adapted from a comparative framework for halogen migration studies.

Predicted Properties of 4-iodo-1H-imidazole

DFT calculations allow for the prediction of a wide range of molecular properties that are instrumental in drug design. The iodine substituent significantly modulates the electron distribution across the imidazole ring.[3]

Table 2: Predicted vs. Experimental Properties of Imidazole and 4-iodo-1H-imidazole

| Property | 1H-imidazole (Experimental) | 4-iodo-1H-imidazole (Predicted) | 4-iodo-1H-imidazole (Experimental) | Implication in Drug Design |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 68.08 | 193.98 | 193.98 | Governs diffusion and transport properties. |

| Melting Point (°C) | 90 | - | 137-143 | Affects solubility and formulation.[4] |

| Boiling Point (°C) | 256 | 286.7 | Not Available | Relates to volatility and stability.[4] |

| pKa (acidic) | 14.5 | 11.46 | Not Available | Influences ionization state at physiological pH.[4] |

| LogP | -0.08 | 1.13 | Not Available | Measures lipophilicity, affecting membrane permeability.[4] |

| Dipole Moment (Debye) | 3.8 | 4.2 | Not Available | Influences polarity and intermolecular interactions.[3] |

| HOMO Energy (eV) | -6.1 | -6.3 | Not Available | Relates to electron-donating ability.[3] |

| LUMO Energy (eV) | 1.2 | 0.5 | Not Available | Relates to electron-accepting ability.[3] |

| Molecular Electrostatic Potential (MEP) | Negative region at N3 | Positive σ-hole on Iodine | Not Applicable | Predicts sites for non-covalent interactions (e.g., H-bonds, halogen bonds).[3] |

Note: Predicted values are based on computational models and substituent effects; some experimental data may be limited.[3][4]

Experimental Protocols

The synthesis and characterization of iodinated imidazoles are fundamental steps that provide the compounds for biological evaluation and validate theoretical models.

Synthesis of 4(5)-iodoimidazole via Direct Iodination

This protocol describes a common and cost-effective method for the synthesis of 4-iodo-1H-imidazole from imidazole using molecular iodine.[10][11]

Materials:

-

Imidazole

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Isopropanol & n-Hexane (for recrystallization)

Procedure:

-

Preparation of Imidazole Solution: Dissolve sodium hydroxide (0.60 mol) in 150 mL of deionized water and cool to room temperature. Add imidazole (0.60 mol) and stir until fully dissolved.[10]

-

Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.23 mol) and iodine (0.15 mol) in 45 mL of deionized water.[10]

-

Reaction: Cool the imidazole solution to 0°C in an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[10]

-

Reaction Completion: Stir the reaction mixture at 0°C for approximately 6 hours.[10]

-

Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to between 7 and 8 with concentrated HCl. A solid will precipitate.[10] Filter the crude solid product via suction filtration.[10][11]

-

Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol, then add n-hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.[10][11]

-

Final Product: Collect the pure white crystals of 4-iodo-1H-imidazole by filtration, wash with cold n-hexane, and dry under vacuum.[10][11]

Applications in Drug Development & Biological Activity

Iodinated imidazoles have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways. Molecular docking studies are instrumental in identifying potential biological targets.

Anticancer Activity

Certain iodine-substituted imidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to interact with crucial biological macromolecules like DNA or enzymes such as kinases.[7][8]

Table 3: In Vitro Anticancer Activity of Selected Imidazole Derivatives

| Compound ID | Cancer Cell Line | Target/Class | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Iodine-substituted dimethoxyphenyl imidazole gold (I) complex | HepG2 (Liver) | Anticancer Agent | 0.50 | [5] (Review) |

| SMMC-7721 (Liver) | Anticancer Agent | 0.92 | [5] (Review) | |

| Hep3B (Liver) | Anticancer Agent | 0.52 | [5] (Review) | |

| Compound 31 (Plinabulin analogue) | NCI-H460 (Lung) | Tubulin Polymerization Inhibitor | 0.004 | [2] |

| HepG2 (Liver) | Tubulin Polymerization Inhibitor | 0.003 | [2] | |

| Compound 22 (Benzimidazole sulfonamide) | A549 (Lung) | Kinase Inhibitor (General) | 0.15 | [2] |

| HeLa (Cervical) | Kinase Inhibitor (General) | 0.21 | [2] | |

| Compound 5f (Nitroimidazole derivative) | MCF-7 (Breast) | Anticancer Agent | 1.0 µg/mL | [12] |

| Compound 5d (Nitroimidazole derivative) | PC3 (Prostate) | Anticancer Agent | 4.0 µg/mL |[12] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Kinase Inhibition

Many imidazole-based anticancer agents function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[8] The imidazole scaffold can bind to the ATP-binding site of the kinase, preventing phosphorylation and blocking downstream signaling pathways that lead to cell proliferation and survival. Computational docking studies help visualize these interactions, showing how the iodinated imidazole fits into the active site and forms key hydrogen bonds and halogen bonds.[8][13]

Conclusion

The synergy between theoretical predictions and experimental studies is paramount in advancing the field of medicinal chemistry. Computational methods, particularly DFT and molecular docking, provide an indispensable framework for understanding the physicochemical properties and biological potential of iodinated imidazoles.[3] These in silico insights accelerate the rational design of more potent and selective therapeutics by leveraging the unique characteristics of the iodine substituent, such as its ability to form halogen bonds.[3] The experimental synthesis and biological evaluation of these compounds serve to validate and refine computational models, creating a powerful feedback loop that drives the discovery of next-generation drugs. Continued research in this area holds significant promise for the development of novel treatments for a range of diseases, most notably cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]

- 9. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]

discovery and historical synthesis of substituted imidazoles

An In-depth Technical Guide to the Discovery and Historical Synthesis of Substituted Imidazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The unique electronic properties of the imidazole ring, its ability to act as both a weak acid and a base, and its capacity for hydrogen bonding contribute to its versatile role as a pharmacophore.[1][3] Consequently, substituted imidazoles are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of activities including antifungal, anti-inflammatory, anticancer, and antiviral properties.[4][5][6]

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to substituted imidazoles. It delves into the seminal classical syntheses that laid the foundation for imidazole chemistry and explores their evolution. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.

The Dawn of Imidazole Chemistry: The First Synthesis

The history of imidazole synthesis began in 1858 when German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring.[1][7] By reacting glyoxal and formaldehyde with ammonia, he successfully isolated the compound he named "glyoxaline".[1][3][8] While this method produced the parent imidazole in relatively low yields, it was a landmark achievement that opened the door to the exploration of this vital class of heterocyclic compounds.[1][8]

Foundational Pillars: Classical Syntheses of Substituted Imidazoles

Following Debus's initial discovery, several key methodologies were developed in the late 19th and early 20th centuries. These classical routes remain fundamental to the synthesis of substituted imidazoles.

The Debus-Radziszewski Imidazole Synthesis

Building upon Debus's initial work, Bronisław Radziszewski, a Polish chemist, expanded the reaction in 1882.[7] The Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form a substituted imidazole.[7][9][10] This method is highly versatile, allowing for the synthesis of a wide range of C-substituted imidazoles by varying the dicarbonyl and aldehyde components.[7][9] Using a primary amine instead of ammonia yields N-substituted imidazoles.[9]

Logical Workflow: Debus-Radziszewski Synthesis

Caption: General workflow for the Debus-Radziszewski imidazole synthesis.

The Wallach Synthesis

Reported by Otto Wallach, this synthesis provides a route to 1,2-disubstituted chloroimidazoles.[3] The process begins with the treatment of an N,N'-disubstituted oxamide with phosphorus oxychloride to form a nitroxamide intermediate.[3] This intermediate is then reduced, typically with hydroiodic acid, to yield the corresponding 1,2-disubstituted imidazole.[2][3] For instance, reacting N,N'-dimethyloxamide yields N-methyl imidazole after reduction.[2]

Reaction Pathway: Wallach Synthesis

References

- 1. jetir.org [jetir.org]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

Stability and Storage of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-4-methyl-1H-imidazole (CAS No: 73746-43-7). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related iodo-imidazole derivatives and general principles of chemical stability. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.

Physicochemical Properties and Stability Profile

This compound is a halogenated heterocyclic compound. The imidazole ring itself is generally stable; however, the presence of an iodine substituent introduces sensitivities to light, air, and temperature, which can lead to degradation over time. The primary degradation pathway is likely the cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds.

Key Sensitivities:

-

Light: Photolytic cleavage of the C-I bond can occur upon exposure to UV or visible light, leading to the formation of radical species and subsequent decomposition.

-

Air/Oxygen: The compound may be susceptible to oxidation, particularly in the presence of light and trace metals.

-

Moisture: Hydrolysis is a potential degradation pathway, although typically less significant for iodo-imidazoles compared to other functional groups.

-

Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Table 1: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Minimizes thermal degradation and slows down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][2] | Prevents oxidation by atmospheric oxygen. |

| Light | Protect from light by using amber vials or storing in a dark place.[2][3] | Prevents photolytic degradation. |

| Moisture | Keep container tightly closed in a dry, well-ventilated place.[1][3] | Prevents hydrolysis and absorption of atmospheric moisture. |

| Container | Use a tightly sealed, appropriate container (e.g., amber glass vial with a tight-fitting cap).[1][3] | Ensures protection from light, air, and moisture. |

Experimental Protocols

While specific experimental stability studies for this compound are not publicly available, a general protocol for assessing the stability of a light- and air-sensitive solid compound is provided below. This can be adapted for specific research needs.

Protocol: Accelerated Stability Study of a Solid Compound

Objective: To evaluate the stability of this compound under various stress conditions (e.g., elevated temperature, light exposure) over a defined period.

Materials and Equipment:

-

This compound (high purity)

-

Amber glass vials with Teflon-lined screw caps

-

Inert gas (Argon or Nitrogen)

-

Glovebox or glove bag

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a calibrated light source (ICH Q1B guidelines)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade solvents

Methodology:

-

Initial Analysis (T=0):

-

Perform a complete characterization of the initial batch of this compound. This includes appearance, purity assay by HPLC, and any other relevant tests (e.g., melting point, spectroscopic analysis). This will serve as the baseline.

-

-

Sample Preparation:

-

Inside a glovebox or under a stream of inert gas, accurately weigh a predetermined amount of the compound into multiple amber glass vials.

-

Blanket the headspace of each vial with inert gas before tightly sealing the cap.

-

-

Storage Conditions and Time Points:

-

Divide the vials into different storage conditions. A typical accelerated study might include:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH

-

Photostability chamber (ICH Q1B option II: exposure to not less than 1.2 million lux hours and 200 watt hours/square meter)

-

Control sample at -20°C in the dark.

-

-

Establish testing time points, for example: T=0, 2 weeks, 1 month, 3 months, and 6 months.

-

-

Analysis at Each Time Point:

-

At each designated time point, remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Visually inspect the sample for any changes in color or physical state.

-

Accurately prepare a solution of the sample in a suitable solvent and analyze by HPLC.

-

The HPLC method should be stability-indicating, meaning it can separate the intact compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the T=0 value.

-

Identify and quantify any major degradation products.

-

Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.

-

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to minimize degradation.

Caption: Recommended workflow for handling and storage.

Key Factors Influencing Stability

This diagram outlines the primary environmental factors that can adversely affect the stability of this compound.

Caption: Factors leading to compound degradation.

Safe Handling and Disposal

When handling this compound, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[1] All handling of the solid should be conducted in a well-ventilated area, preferably in a chemical fume hood or a glovebox, to avoid inhalation of dust.[1][4] In case of a spill, it should be cleaned up promptly using appropriate procedures to avoid generating dust.

Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on data from related compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before handling this chemical.

References

Solubility Profile of 2-Iodo-4-methyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-methyl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific molecule in peer-reviewed literature, this guide combines available physical properties, inferred solubility based on structurally similar compounds, and standardized experimental protocols to serve as a valuable resource for laboratory work.

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. These properties can influence its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₄H₅IN₂ | - |

| Molecular Weight | 208.00 g/mol | - |

| Boiling Point | 306.6°C at 760 mmHg | [1][2] |

| Density | 2.094 g/cm³ | [1][2] |

| Refractive Index | 1.656 | [1][2] |

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the polar imidazole ring, the hydrophobic methyl group, and the bulky, nonpolar iodine atom. While the parent imidazole is highly soluble in polar solvents, the introduction of the iodo and methyl substituents is expected to decrease aqueous solubility and increase solubility in organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This profile is inferred from the behavior of structurally related compounds, such as 4-iodo-1H-imidazole and other substituted imidazoles.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale / Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | 4-iodo-1H-imidazole is reported to be highly soluble in DMSO.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a reaction solvent for this compound, indicating good solubility.[4] |

| Methanol | Polar Protic | Slightly Soluble to Soluble | 4-iodo-1H-imidazole is slightly soluble in methanol.[3] The methyl group may slightly enhance solubility compared to the unsubstituted analogue. |

| Ethanol | Polar Protic | Slightly Soluble to Soluble | Imidazole and its derivatives are generally soluble in alcohols. |

| Dichloromethane (DCM) | Halogenated | Soluble | Imidazoles generally show solubility in dichloromethane.[5][6] |

| Chloroform | Halogenated | Soluble | Similar to dichloromethane, it is expected to be a good solvent. |

| Acetone | Polar Aprotic | Soluble | Expected to be a suitable solvent based on its polarity. |

| Ethyl Acetate | Ester | Moderately Soluble | Offers a balance of polarity and non-polarity. |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | A common solvent for a wide range of organic compounds. |

| Toluene | Aromatic | Slightly Soluble | The nonpolar nature of toluene may limit the solubility of the polar imidazole ring. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the imidazole ring will likely lead to poor solubility in nonpolar alkanes. |

| Water | Polar Protic | Poorly Soluble | The hydrophobic iodine and methyl groups are expected to significantly reduce aqueous solubility compared to imidazole. |

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following is a detailed methodology for the widely accepted shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or rotator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the solubility assessment of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Predicted Solubility Relationship Based on Polarity.

References

- 1. 2-Iodo-4-methyl-1H-imidazole73746-43-7,Purity98%_Alfa Chemistry111 [molbase.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Carbon-Iodine Bond in Imidazoles: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of an iodine atom onto this heterocyclic core unlocks a vast potential for molecular diversification, primarily through a host of powerful cross-coupling reactions. The carbon-iodine (C-I) bond in iodoimidazoles serves as a versatile synthetic handle, enabling the construction of complex molecular architectures with a high degree of control and efficiency. This technical guide provides an in-depth exploration of the fundamental reactivity of the C-I bond in imidazoles, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of iodoimidazoles, their participation in key cross-coupling reactions, and other important transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of Iodoimidazoles

The most common starting material for accessing functionalized imidazoles is 4-iodo-1H-imidazole. Its synthesis is typically achieved through the direct iodination of imidazole.[3]

Experimental Protocol: Direct Iodination of Imidazole

This protocol is adapted from established methods for the synthesis of 4-iodo-1H-imidazole.[3][4]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium iodide (NaI) (optional, to aid iodine solubility)

-

Hydrochloric acid (HCl) for neutralization

-

Isopropanol and n-hexane (or ethyl acetate and n-hexane) for recrystallization

-

Deionized water

Procedure:

-

Preparation of the Imidazole Solution: In a round-bottom flask, dissolve sodium hydroxide in deionized water and allow the solution to cool to room temperature. Add imidazole to the NaOH solution and stir until it is completely dissolved.[5]

-

Preparation of the Iodine Solution: In a separate beaker, prepare a solution of iodine (and optionally sodium iodide) in water.[5]

-

Reaction: Cool the imidazole solution to 0 °C in an ice bath. Slowly add the iodine solution dropwise to the cooled imidazole solution with continuous stirring. Maintain the reaction at 0 °C for several hours after the addition is complete.[6]

-

Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to between 7 and 9 with hydrochloric acid to precipitate the crude product.[3] Filter the resulting white solid, wash it with cold deionized water, and dry it under a vacuum.[5]

-

Purification: The crude solid can be purified by recrystallization from a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane to yield pure 4-iodo-1H-imidazole as a white crystalline solid.[3]

Common Side Reactions: A primary challenge in this synthesis is controlling the regioselectivity to favor mono-iodination. The formation of di- and tri-iodinated byproducts, such as 4,5-diiodo-1H-imidazole, can occur. Using an excess of imidazole relative to iodine can help to minimize these side reactions.[3][6]

Fundamental Reactivity of the Carbon-Iodine Bond

The C-I bond in iodoimidazoles is the key to their synthetic utility. Its reactivity is governed by several factors, including bond strength and electronic effects.

Carbon-Iodine Bond Dissociation Energy (BDE)

Halogen Bonding

The iodine atom in iodoimidazoles can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction can influence the crystal packing of these molecules and potentially modulate their reactivity in solution by affecting the electron density at the iodine atom.

Cross-Coupling Reactions: The Workhorses of Imidazole Functionalization

The reactivity of the C-I bond makes iodoimidazoles excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the iodoimidazole and an organoboron reagent.[8] Microwave-assisted protocols have proven to be particularly effective for this transformation, offering reduced reaction times and high yields.[8]

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 20 min | High |

| Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | 94 |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (MW) | 10 min | 92 |

| Phenylboronic acid | PdCl₂(A-taPhos)₂ | K₂CO₃ | DME | 150 (MW) | 10 min | 88 |

Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[9]

-

Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).[10]

-

Solvent Addition: Add a mixture of dioxane and ethanol as the solvent.[10]

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes.[10]

-

Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.[10]

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[10]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an iodoimidazole and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.[9]

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 70-93 |

| Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 70-93 |

Data is representative for Sonogashira couplings of N-tosyl-4-iodoimidazole.[11]

-

Reaction Setup: In a reaction vessel, dissolve the N-protected 4-iodoimidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL).[9]

-

Reagent Addition: Add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Then, add triethylamine (3.0 mmol) to the mixture.[9]

-

Reaction: Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, washing with aqueous solutions, and purification by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an iodoimidazole with an amine.[12] The use of sterically hindered phosphine ligands is often crucial for achieving high yields.[9]

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 12-24 | 78 |

| Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | High |

| Primary Amines | Pd precatalyst / BrettPhos | NaOtBu | Dioxane | 80-110 | 12-24 | High |

Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[9]

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), 4-iodo-1H-imidazole (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[9]

-

Reagent Addition: Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.[9]

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[9]

-

Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. The filtrate is then concentrated and purified by column chromatography.[9]

Negishi Coupling

The Negishi coupling involves the reaction of an iodoimidazole with an organozinc reagent, catalyzed by a palladium or nickel complex.[10][13] This reaction is known for its high functional group tolerance.[10]

| Aryl Iodide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Aryl Iodide | Alkylzinc Halide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | Good |

| Aryl Iodide | Arylzinc Halide | Pd(PPh₃)₄ | THF | Room Temp | 51-82 |

Data represents typical yields for Negishi couplings of aryl iodides.[14][15]

-

Formation of the Organozinc Reagent: The organozinc reagent is typically prepared in situ from the corresponding organohalide and activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

-

Coupling Reaction: To a solution of the iodoimidazole and the palladium or nickel catalyst in a suitable solvent (e.g., THF), the pre-formed or in situ generated organozinc reagent is added.

-

Reaction Conditions: The reaction is stirred at room temperature or heated until completion.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 4. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Iodo-4-methyl-1H-imidazole in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Iodo-4-methyl-1H-imidazole as a versatile building block in the synthesis of pharmaceutical intermediates. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The presence of an iodine atom at the 2-position and a methyl group at the 4-position of the imidazole ring offers a unique combination of reactivity and structural features for the synthesis of novel drug candidates, particularly kinase inhibitors.

The carbon-iodine bond at the C2 position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] These reactions allow for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. This versatility is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds. Imidazole-based compounds are well-established as inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1), which are key targets in inflammatory diseases and oncology.[2][4][5]

This document provides detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Representative quantitative data from analogous systems are presented to guide reaction optimization. Additionally, the role of the p38 MAPK signaling pathway, a common target for such imidazole derivatives, is illustrated.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira coupling reactions involving iodo-imidazole scaffolds. While specific data for this compound is limited in the literature, the presented data from analogous systems provide a strong starting point for reaction development.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Iodo-Imidazoles with Arylboronic Acids [3]

| Entry | Iodo-imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | 85 |

| 2 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | 82 |

| 3 | 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | 94 |

| 4 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | 92 |

Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[3] Yields are for the isolated product.

Table 2: Representative Data for Sonogashira Coupling of Iodo-Imidazoles with Terminal Alkynes [6]

| Entry | Iodo-imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | N-Tosyl-4-iodoimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 93 |

| 2 | N-Tosyl-4-iodoimidazole | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 85 |

| 3 | N-Tosyl-4-iodoimidazole | 3-Phenyl-1-propyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 91 |

| 4 | N-Tosyl-4-iodoimidazole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 |

Data is representative for Sonogashira couplings of N-protected iodoimidazoles.[6] Yields are for the isolated product.

Table 3: Biological Activity of Representative Imidazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell-Based Assay | Reference |

| SB203580 | p38α MAPK | 300-500 | THP-1 cells | [2] |

| Imidazole Derivative AA6 | p38 MAPK | 403.57 | In vitro kinase assay | [2] |

| TAK1 Inhibitor (Compound 22) | TAK1 | 55 (Kd) | In vitro kinase assay | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adapted general procedure for the iodination of imidazoles.

Materials:

-

4-Methyl-1H-imidazole

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Isopropanol

-

n-Hexane

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.2 eq) in deionized water and cool the solution to room temperature.

-

Add 4-methyl-1H-imidazole (1.0 eq) to the NaOH solution and stir until fully dissolved.[1]

-

In a separate beaker, prepare a solution of iodine (1.1 eq) and sodium iodide (0.4 eq) in a minimal amount of deionized water.

-

Cool the 4-methyl-1H-imidazole solution to 0 °C using an ice bath.

-

Slowly add the iodine/sodium iodide solution dropwise to the cooled and stirring imidazole solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the crude product by suction filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/n-hexane, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. N-protection of the imidazole may be required for certain substrates to improve solubility and prevent side reactions.[2]

Materials:

-

This compound (or N-protected derivative) (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-120 °C (conventional heating) or 150 °C (microwave irradiation) and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.[2]

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-1H-imidazole product.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of N-protected this compound with a terminal alkyne.[3]

Materials:

-

N-protected this compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 6 mol%)

-

Base (e.g., Triethylamine (Et₃N), 3.0 eq)

-

Anhydrous solvent (e.g., DMF or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the N-protected this compound, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base.

-

Add the terminal alkyne dropwise to the stirring mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction (e.g., with aqueous ammonium chloride) and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-methyl-1H-imidazole derivative.

Caption: Logical relationship for pharmaceutical intermediate synthesis.

Application in Kinase Inhibitor Synthesis: p38 MAPK Signaling Pathway

Substituted imidazoles are a well-established class of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[2][5] The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses. It is activated by cellular stress signals and pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Upon activation, a phosphorylation cascade involving MAP3Ks (like TAK1) and MAP2Ks (MKK3/6) leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), leading to the increased expression of inflammatory cytokines, thus amplifying the inflammatory response.

Inhibitors based on the 2-aryl-4-methyl-1H-imidazole scaffold, synthesized via the Suzuki-Miyaura coupling of this compound, can act as ATP-competitive inhibitors of p38 MAPK. By binding to the ATP-binding pocket of the kinase, these compounds block the phosphorylation of downstream targets, thereby attenuating the pro-inflammatory signaling cascade. This makes them attractive candidates for the development of therapeutics for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.[5]

Caption: p38 MAPK signaling pathway and the point of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Iodo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 2-iodo-4-methyl-1H-imidazole as a key building block. The strategic placement of the iodo group at the 2-position and a methyl group at the 4-position of the imidazole ring offers a versatile scaffold for the development of potent and selective kinase inhibitors through various cross-coupling reactions. This document outlines synthetic strategies, experimental procedures, and inhibitory data for targeting key kinases such as p38 MAPK, VEGFR-2, and EGFR.

Introduction